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Compound of Interest

Compound Name: 1-(2-Nitrophenyl)piperidin-4-one
CAS No.: 218610-21-0
Cat. No.: B2962885
Get Quote
. J

Introduction & Structural Significance

The target compound, 1-(2-Nitrophenyl)piperidin-4-one (Formula: C11H12N203, MW: 220.23),
integrates a piperidin-4-one ring with an ortho-substituted nitrobenzene. This specific
substitution pattern introduces unique electronic and steric effects observable in NMR and IR
spectroscopy:

« Steric Inhibition of Resonance: The bulky ortho-nitro group forces the piperidine ring out of
coplanarity with the benzene ring, shielding the N-adjacent protons compared to para-
isomers.

+ Field Effects: The nitro group exerts a strong deshielding effect on the aromatic proton at the
3-position.

¢ Dipolar Interactions: The C=0 dipole at the 4-position of the piperidine ring provides a
distinct IR signature (~1715 cm~1) absent in piperazine analogs.

Synthetic Pathway & Isolation Protocol
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To understand the spectroscopic impurities, one must understand the genesis of the sample.
The standard synthesis involves a Nucleophilic Aromatic Substitution (SnAr).

Experimental Workflow

» Reagents: 2-Fluoronitrobenzene (1.0 eq), 4-Piperidone Hydrochloride (1.1 eq), Potassium
Carbonate (2.5 eq).

e Solvent: Acetonitrile (ACN) or DMF.
» Conditions: Reflux (80°C) for 4—6 hours.

e Workup: The reaction mixture turns deep yellow/orange (formation of the nitroaniline
chromophore). Quench with water, extract with Ethyl Acetate.[1]

 Purification: Recrystallization from Ethanol or Column Chromatography (Hexane:EtOAc 7:3).

Workflow Visualization
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Caption: SnAr synthetic pathway for 1-(2-Nitrophenyl)piperidin-4-one showing critical process
steps.

Infrared (IR) Spectroscopy

Technique: FT-IR (ATR or KBr pellet). Diagnostic Value: Immediate confirmation of the ketone
carbonyl and nitro group integrity.
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Nuclear Magnetic Resonance (NMR)
Characterization

'H NMR (Proton NMR)

Solvent: CDClIs (Chloroform-d) or DMSO-ds. Reference: TMS (0.00 ppm).

The spectrum is divided into two distinct regions: the aliphatic piperidone region and the
aromatic nitrobenzene region.

Aromatic Region (4 Protons)

The 2-nitrophenyl group creates an ABCD system (or dddd), but often appears as complex
multiplets due to overlapping couplings.
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e H-3' (Ortho to NOz2): Most deshielded due to the anisotropic effect of the nitro group.

e H-6' (Ortho to N): Shielded relative to H-3' but affected by the N-lone pair.

Aliphatic Region (8 Protons)

The piperidone ring has C2v symmetry (locally), resulting in two sets of triplets.

e H-2/H-6 (a to Nitrogen): Deshielded by the adjacent nitrogen and the aromatic ring current.

e H-3/H-5 (a to Carbonyl): Less deshielded, typical for ketone a-protons.

Representative Data Table (in CDCls3):

. Shift (6 Lo . Coupling (J .
Position Multiplicity Integration Assignment
ppm) Hz)
Ortho to Nitro
Ar-H3' 7.78 —7.85 dd 1H J=8.0, 1.5 (Most
deshielded)
Parato N
Ar-H5' 7.50-7.58 td 1H J=7.8,15
(Meta to NO2)
Ar-H4' 7.10-7.18 td 1H J=7.8,1.2 Para to NO:2
Ortho to N
Ar-H6' 7.05-7.12 dd 1H J=8.0, 1.2 (Shielded by
resonance)
. a-Methylene
Pip-H2,6 3.40 - 3.50 t (broad) 4H J=6.0 )
to Nitrogen
) a-Methylene
Pip-H3,5 2.55-2.65 t 4H J=6.0
to Carbonyl
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Note on Solvent Effects: In DMSO-ds, signals may shift slightly downfield. The a-N protons (3.4-

3.5 ppm) are the critical indicator of N-arylation success.

3C NMR (Carbon NMR)

Solvent: CDCls. Key Feature: The Carbonyl (C=0) peak is the definitive proof of the piperidone
ring retention.

Carbon Type Shift (6 ppm) Assignment
C=0 206.0 — 208.0 Ketone Carbonyl (Quaternary)
C-NO2z (Ar) 145.0 — 148.0 Ipso-carbon attached to Nitro
Ipso-carbon attached to
C-N (Ar) 143.0 - 145.0 o
Piperidine N
Aromatic Methines (C3 is
Ar-CH 133.5 (C5), 126.0 (C3) _
deshielded)
Ar-CH 122.0 (C4), 120.5 (C6) Aromatic Methines
Pip-C2,6 51.5-52.5 Aliphatic CHz a to Nitrogen
Pip-C3,5 41.0-42.0 Aliphatic CHz a to Carbonyl

Structural Assignment Logic

The following diagram illustrates the logical flow used to assign the spectral signals, ensuring
the structure is valid.
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Check > 200 ppm (13C)
Check ~1720 cm-1 (IR)
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Caption: Decision tree for validating the structure of 1-(2-Nitrophenyl)piperidin-4-one via

NMR/IR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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